REACTION_CXSMILES
|
[F:1][C:2](I)([F:7])[C:3]([F:6])([F:5])[F:4].[Br:9][C:10]1[CH:15]=[CH:14][C:13]([I:16])=[CH:12][CH:11]=1>[Cu].CS(C)=O>[Br:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]([F:7])([F:1])[C:3]([F:6])([F:5])[F:4])=[CH:12][CH:11]=1.[I:16][C:13]1[CH:14]=[CH:15][C:10]([C:2]([F:7])([F:1])[C:3]([F:6])([F:5])[F:4])=[CH:11][CH:12]=1
|
Name
|
|
Quantity
|
521 mg
|
Type
|
reactant
|
Smiles
|
FC(C(F)(F)F)(F)I
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)I
|
Name
|
copper(0)
|
Quantity
|
135 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
condensed into
|
Type
|
CUSTOM
|
Details
|
The vial was then sealed
|
Type
|
CUSTOM
|
Details
|
irradiation at 150° C. for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |